molecular formula C8H13N3O2 B124984 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic Acid CAS No. 1093415-88-3

4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic Acid

Cat. No.: B124984
CAS No.: 1093415-88-3
M. Wt: 183.21 g/mol
InChI Key: LCZNVFNEAVOWDQ-UHFFFAOYSA-N
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Description

4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with an amino group, an isobutyl group, and a carboxylic acid group. This compound is part of the broader class of amino-pyrazoles, which are known for their diverse applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-ketoesters, followed by functional group modifications to introduce the amino and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of microwave irradiation to enhance reaction rates and yields. The use of catalysts such as p-toluenesulfonic acid can also improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, polymers, and other functional materials

Mechanism of Action

The mechanism of action of 4-amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-phenyl-1H-pyrazole-3-carboxylic acid
  • 4-Amino-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid
  • 4-Amino-5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the isobutyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-4(2)3-5-6(9)7(8(12)13)11-10-5/h4H,3,9H2,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZNVFNEAVOWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C(=NN1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624203
Record name 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093415-88-3
Record name 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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